molecular formula C14H11P B15372877 Acridophosphine, 10-methyl- CAS No. 57422-79-4

Acridophosphine, 10-methyl-

Cat. No.: B15372877
CAS No.: 57422-79-4
M. Wt: 210.21 g/mol
InChI Key: BXPBJWHVMRQMSG-UHFFFAOYSA-N
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Description

"Acridophosphine, 10-methyl-" (CAS 57422-79-4) is a heterocyclic organophosphorus compound characterized by an acridine backbone substituted with a methyl group at the 10-position and a phosphorus atom integrated into its structure.

Properties

CAS No.

57422-79-4

Molecular Formula

C14H11P

Molecular Weight

210.21 g/mol

IUPAC Name

10-methylacridophosphine

InChI

InChI=1S/C14H11P/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H3

InChI Key

BXPBJWHVMRQMSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CC2=PC3=CC=CC=C13

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Substituent Comparisons
Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol)
Acridophosphine, 10-methyl- 57422-79-4 Methyl at position 10 Likely C₁₈H₁₄P* ~272 (estimated)
5,10-Dihydro-5-phenylacridophosphine 59273-35-7 Phenyl at position 5 C₁₉H₁₅P 274.3
10(5H)-Acridophosphinone, 3,7-bis(di-2-propen-1-ylamino)-5-phenyl- 1834570-87-4 Di-2-propen-1-ylamino groups at positions 3,7; phenyl at 5 C₃₁H₃₁N₂O₂P 494.564

Notes:

  • The di-2-propen-1-ylamino groups in CAS 1834570-87-4 increase nitrogen content, enabling hydrogen bonding or metal coordination, which is absent in the methyl-substituted variant .

Physicochemical Properties

Table 2: Key Property Comparisons
Compound Name logP Electron Affinity Key Functional Groups
Acridophosphine, 10-methyl- 4.882 7.19 Methyl, phosphorus
Tributyl borane 4.881 N/A Boron, alkyl chains
4,12-Dimethylbenz[a]anthracene N/A 7.18 Methyl, aromatic
Benzamide, 2-bromo-N-ethyl-N-heptyl 4.882 N/A Bromine, amide

Insights :

  • The logP of 4.882 for "Acridophosphine, 10-methyl-" aligns with hydrophobic compounds like tributyl borane and brominated benzamides, suggesting comparable solubility in organic solvents .
  • Its electron affinity (7.19) is marginally higher than 4,12-Dimethylbenz[a]anthracene (7.18), indicating slightly superior electron-accepting capacity, which may enhance catalytic or optoelectronic applications .

Q & A

Q. Table 1. Analytical Techniques for Characterizing 10-Methyl-Acridophosphine

TechniqueApplicationKey ParametersReference
³¹P NMRPhosphorus environment analysisChemical shift (δ), coupling constants
HPLCPurity assessmentRetention time, mobile phase ratio
UV-VisStability monitoringλ_max, absorbance decay rate

Q. Table 2. Common Pitfalls in Computational Modeling

IssueSolutionReference
Basis set errorUse def2-TZVP for higher accuracy
Solvent neglectInclude implicit solvent models (e.g., SMD)

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